molecular formula C19H24N2OS B2382413 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396853-94-3

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2382413
CAS RN: 1396853-94-3
M. Wt: 328.47
InChI Key: YTDXNGIYFAETEZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. CP-47,497 is structurally similar to the natural cannabinoid THC, but it has a higher affinity for the CB1 receptor, making it a more potent and selective agonist.

Scientific Research Applications

Antiacetylcholinesterase Activity

One study synthesized and evaluated a series of urea derivatives for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. This research underscores the potential of urea derivatives in developing treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Another study focused on the synthesis of ureas through the Lossen rearrangement, demonstrating a method for converting carboxylic acids to ureas. This process achieved good yields without racemization under mild conditions, indicating its utility in synthesizing urea compounds for various applications, including medicinal chemistry and material science (Thalluri et al., 2014).

Corrosion Inhibition

Urea derivatives have also been evaluated for their role as corrosion inhibitors. One study examined the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. These compounds were found to efficiently inhibit corrosion, suggesting their potential use in industrial applications to protect metals from acidic corrosion (Mistry et al., 2011).

Cytokinin-like Activity in Plant Biology

In plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These findings open avenues for using urea derivatives in agriculture to enhance plant growth and development (Ricci & Bertoletti, 2009).

Anion Tuning of Hydrogel Properties

Research on low molecular weight hydrogelators based on urea compounds demonstrated that the rheology and morphology of hydrogels could be tuned by the identity of the anion. This property is crucial for developing materials with specific mechanical properties for biomedical applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-cyclopropyl-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-19(20-13-4-8-16-6-2-1-3-7-16)21(17-10-11-17)14-12-18-9-5-15-23-18/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXNGIYFAETEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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